Computed Lipophilicity (XLogP3) of 7-Fluoro-5-methoxy-1H-indole vs. Positional Isomers and Mono-substituted Analogs
The computed partition coefficient (XLogP3-AA) of 7-fluoro-5-methoxy-1H-indole is 2.1, a value that reflects the opposing effects of the lipophilic methoxy and the polar fluorine substituents [1]. By comparison, the mono-substituted analog 5-methoxy-1H-indole exhibits a higher XLogP3 of 2.5 [2], while 7-fluoro-1H-indole is considerably more polar with an XLogP3 of 1.5 [3]. The target compound thus occupies a distinct intermediate lipophilicity range that is often associated with improved permeability and metabolic stability in drug discovery campaigns [4].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 5-methoxy-1H-indole: 2.5; 7-fluoro-1H-indole: 1.5 |
| Quantified Difference | Δ = -0.4 vs. 5-methoxyindole; Δ = +0.6 vs. 7-fluoroindole |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021.05.07 release |
Why This Matters
A lipophilicity difference of ±0.4–0.6 log units can lead to meaningful changes in permeability, solubility, and metabolic clearance, influencing the selection of a specific regioisomer for a lead series.
- [1] PubChem. 7-fluoro-5-methoxy-1H-indole. Computed Properties, XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] PubChem. 5-methoxy-1H-indole. Computed Properties, XLogP3-AA. CID 7734. National Center for Biotechnology Information. View Source
- [3] PubChem. 7-fluoro-1H-indole. Computed Properties, XLogP3-AA. CID 522316. National Center for Biotechnology Information. View Source
- [4] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
